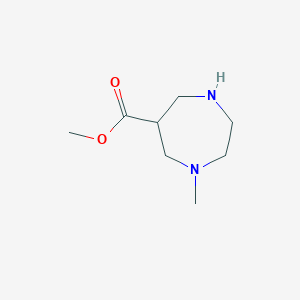

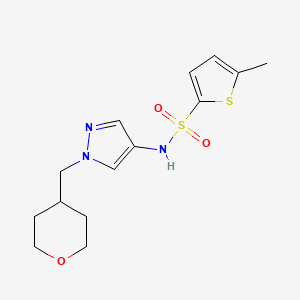

Tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate” is represented by the linear formula C10H20N2O2 . The InChI Code is 1S/C10H20N2O2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate” include a molecular weight of 200.28, and it is a liquid at room temperature . It should be stored in a dark place, sealed in dry, at 2-8°C .Applications De Recherche Scientifique

Catalytic Oxidation and Functional Group Transformation

A study demonstrated the Iron(II)-catalyzed oxidation of sp3 C-H bonds adjacent to a nitrogen atom of unprotected arylureas with tert-butyl hydroperoxide in water, showcasing the compound's utility in direct oxidation reactions leading to both tert-butoxylated and hydroxylated products under elevated temperatures. This method presents a pathway for the synthesis of complex nitrogen-containing compounds, potentially useful in pharmaceuticals and agrochemicals (Wei et al., 2011).

Multicomponent Reaction Synthesis

Another research application involves a Palladium-Catalyzed Three-Component Reaction , where tert-butylamine plays a crucial role in the synthesis of polysubstituted aminopyrroles and 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines. This study underscores the importance of the tert-butyl group in facilitating multicomponent reactions, leading to the efficient creation of complex heterocyclic structures, which are valuable in drug discovery and development (Qiu et al., 2017).

Synthesis of Amino Carbonates

Research into Synthesis of tert-butyl aminocarbonate , a new type of compound that can rapidly acylate amines in both organic and aqueous solutions, highlights the compound's utility in the development of acylating agents. This innovative approach to amine acylation could have implications for peptide synthesis, pharmaceutical manufacturing, and material science, offering a versatile tool for chemical transformations (Harris & Wilson, 1983).

Chiral Auxiliary Applications

The compound has also been explored for its potential as a chiral auxiliary in asymmetric synthesis, demonstrating the synthesis of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine. This research provides valuable insights into the use of tert-butyl-based compounds as chiral auxiliaries for dipeptide synthesis, contributing to advancements in the synthesis of enantiomerically pure compounds (Studer et al., 1995).

Economical Synthesis from Natural Precursors

An economical synthesis route for tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid was developed, highlighting the importance of this compound in the industrial preparation of pharmaceutically active substances. This process emphasizes the compound's role in streamlining the synthesis of valuable intermediates from readily available starting materials, underlining its significance in reducing costs and improving efficiency in pharmaceutical production (Han et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3.ClH/c1-8(12)11(15)5-6-13(7-11)9(14)16-10(2,3)4;/h8,15H,5-7,12H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNOBRLVRSFMPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCN(C1)C(=O)OC(C)(C)C)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

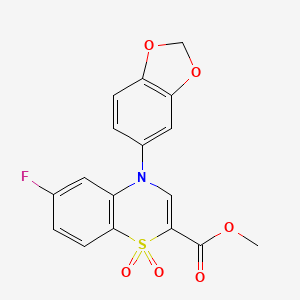

![(E)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylprop-2-enamide](/img/structure/B2871623.png)

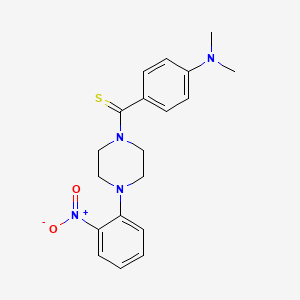

![ethyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2871625.png)

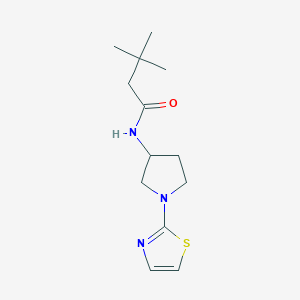

![N-[2-(Oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2871635.png)

![4-[(5-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride](/img/structure/B2871642.png)